molecular formula C8H11NO2 B1582547 ethyl 4-methyl-1H-pyrrole-2-carboxylate CAS No. 40611-85-6

ethyl 4-methyl-1H-pyrrole-2-carboxylate

Cat. No. B1582547
CAS RN: 40611-85-6
M. Wt: 153.18 g/mol
InChI Key: RWFKYBVNHRKZSN-UHFFFAOYSA-N
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Description

Ethyl 4-methyl-1H-pyrrole-2-carboxylate is a chemical compound with the molecular formula C8H11NO2 . It has a molecular weight of 153.17844 .


Synthesis Analysis

The synthesis of pyrrole derivatives, including ethyl 4-methyl-1H-pyrrole-2-carboxylate, has been reported in several studies . For instance, one study described the synthesis of a pyrrole chalcone derivative by aldol condensation of ethyl 3, 5-dimethyl-4-actyl-1H-pyrrole-2-carboxylate with furan-2-carbaldehyde in the presence of a strong hydroxyl base as a catalyst .


Molecular Structure Analysis

The molecular structure of ethyl 4-methyl-1H-pyrrole-2-carboxylate consists of a pyrrole ring, which is a five-membered aromatic heterocycle, with a carboxylate group attached to one of the carbon atoms and a methyl group attached to the nitrogen atom .


Chemical Reactions Analysis

In a study on the enzymatic synthesis of pyrrole esters, β-ketothioamides and ethyl cyanoacetate were used as substrates, with lipase serving as a catalyst . Under optimal conditions, lipase led to the formation of pyrrole disulfides in yields of up to 88% at 40 °C .

Scientific Research Applications

  • Synthesis of Tetrahydropyridines : Ethyl 2-methyl-2,3-butadienoate, a compound similar to ethyl 4-methyl-1H-pyrrole-2-carboxylate, is used in the synthesis of tetrahydropyridines. This process involves a [4 + 2] annulation with N-tosylimines in the presence of an organic phosphine catalyst, resulting in ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates. This reaction is notable for its excellent yields and complete regioselectivity (Zhu, Lan, & Kwon, 2003).

  • izing libraries of pyrrole systems (Dawadi & Lugtenburg, 2011).
  • Hantzsch Pyrrole Synthesis : Ethyl esters of 2-alkyl- and 2,4-dialkylpyrrole-3-carboxylic acids, related to ethyl 4-methyl-1H-pyrrole-2-carboxylate, are obtained through extensions of the Hantzsch synthesis. This synthesis method is significant in obtaining various substituted pyrroles, which have applications in medicinal chemistry and materials science (Roomi & Macdonald, 1970).

  • Supramolecular Chemistry : Pyrrole-2-carboxylates, closely related to ethyl 4-methyl-1H-pyrrole-2-carboxylate, are used in supramolecular chemistry for crystal engineering. They form robust supramolecular synthons, which are essential in the self-assembly of complex molecular structures (Yin & Li, 2006).

  • Synthetic Organic Chemistry : Ethyl 4-methyl-1H-pyrrole-2-carboxylate and its analogs are used as starting materials for the synthesis of various organic compounds, including those with antibacterial properties. They serve as precursors in the synthesis of complex molecules with potential pharmaceutical applications (Toja et al., 1986).

  • Development of Chemosensors : Ethyl 4-methyl-1H-pyrrole-2-carboxylate derivatives have been used in the synthesis of chemosensors. These chemosensors can selectively recognize and bind to specific metal ions, such as Cu2+, Zn2+, and Co2+, and are used in environmental monitoring and analytical chemistry (Aysha et al., 2021).

Safety And Hazards

According to the safety information provided by Sigma-Aldrich, ethyl 1H-pyrrole-2-carboxylate, a similar compound, is classified as an eye irritant, skin irritant, and may cause respiratory irritation . The precautionary statements include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Future Directions

While specific future directions for ethyl 4-methyl-1H-pyrrole-2-carboxylate were not found in the search results, the use of enzymes like lipase in the synthesis of pyrrole derivatives aligns with the current mainstream research direction of green chemistry . This contributes to the further development of environmentally friendly biocatalytic processes .

properties

IUPAC Name

ethyl 4-methyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8(10)7-4-6(2)5-9-7/h4-5,9H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWFKYBVNHRKZSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CN1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50349153
Record name Ethyl 4-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 4-methyl-1H-pyrrole-2-carboxylate

CAS RN

40611-85-6
Record name Ethyl 4-methyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=40611-85-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50349153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 4-Methyl-2-pyrrolecarboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
27
Citations
R Iwamoto, Y Ukaji, K Inomata - Chemistry letters, 2010 - journal.csj.jp
t-Butyl 4-alkyl-1H-pyrrole-2-carboxylates were oxidized with DDQ in the presence of MeOH at the α-position of the alkyl substituent at the C-4 position regioselectively to afford 4-…
Number of citations: 10 www.journal.csj.jp
KC Chang, T Minami, P Koutnik… - Journal of the …, 2014 - ACS Publications
… (25) Ethyl 5-acetyl-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate 3 was synthesized according … pyrrol-2-yl)ethyl]-3-ethyl-4-methyl-1H-pyrrole-2-carboxylate 4 in 58% yield. Subsequently, the …
Number of citations: 57 pubs.acs.org
P Bobál, DA Lightner - Journal of Heterocyclic Chemistry, 2001 - Wiley Online Library
An improved final step in the Barton‐Zard pyrrole synthesis uses inexpensive potassium carbonate as base in the coupling‐cyclization reaction of vic‐nitro‐acetates with isocyanides. In …
Number of citations: 24 onlinelibrary.wiley.com
T Kana, I Ryoji, S Ryo, S Takahiro, I Katsuhiko… - Heterocycles, 2012 - core.ac.uk
… The reaction of t-butyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate (1B) afforded esters 3Bb and 3Bc in 58% and 59% yields by the use of propylene glycol (2b) and 2,2-dimethyl-1,3-…
Number of citations: 2 core.ac.uk
C Bongards, W Gärtner - 2007 - Wiley Online Library
A series of six heteroaromatic compounds, ethyl‐/methyl‐ and dimethylfuranones, thiophenones, and cyclopentenones, was synthesized and condensed with a methyl …
Y Makhynya, Z Hussain, T Bauschlicher, P Schwinte… - 2007 - Wiley Online Library
A series of open‐chain tetrapyrroles, each carrying one or more 13 C‐labels in its three ring‐bridging methine groups, were synthesized. These compounds – [5‐, [10‐, and [15‐ 13 C]‐…
O NNO - Quinoxalines: Synthesis, Reactions, Mechanisms and …, 2016 - books.google.com
… 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate, affording the diester-protected tetrapyrrolyldiketone 134b in a 70% yield (Scheme 5.31). Finally, the tetrapyrrolylquinoxaline (TPQ) 134b was …
Number of citations: 0 books.google.com
KM Kadish, Z Ou, J Shao, CP Gros, JM Barbe… - Inorganic …, 2002 - ACS Publications
… A mixture of 3.20 g of 4,6-diformyldibenzothiophene (5) (13.39 mmol) and 9.72 g of ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate (8) (60 mmol) was dissolved in 180 mL of hot ethanol…
Number of citations: 108 pubs.acs.org
VA Mamedov, VA Mamedov - Quinoxalines: Synthesis, Reactions …, 2016 - Springer
… The latter then reacted with ethyl 3-ethyl-4-methyl-1H-pyrrole-2-carboxylate, affording the diester-protected tetrapyrrolyldiketone 134b in a 70 % yield (Scheme 5.31). Finally, the …
Number of citations: 2 link.springer.com
P Pushpanandan, M Ravikanth - The Chemical Record, 2022 - Wiley Online Library
… The compound 162 was further reacted with 3-ethyl4-methyl-1H-pyrrole-2-carboxylate in the presence of paratoluenesulfonic acid to afford compound 163 in 70% yield. The compound …
Number of citations: 2 onlinelibrary.wiley.com

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